2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide
Description
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNBUPBYKWNKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to the production of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.
Hydrolysis is critical for modifying solubility and introducing reactive handles for further derivatization.
Reduction Reactions
The double bond in the bicyclic system (C2–C3) is susceptible to catalytic hydrogenation.
Reduction eliminates conjugation but preserves the bicyclic framework, enabling studies on structural rigidity’s impact on bioactivity.
N-Alkylation and Acylation
The tertiary amine in the azabicyclo core reacts with alkyl halides or acyl chlorides.
N-Alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidation.
Ring-Opening Reactions
Strong nucleophiles or acids induce ring-opening at the bridged nitrogen.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%), reflux | 24 h | Linear diamine derivative | Acid-catalyzed cleavage of the bicyclic framework . |
| NaNH₂, NH₃ (l) | −33°C, 4 h | Azepane analog | Base-induced rearrangement . |
Ring-opening pathways are leveraged to synthesize linear intermediates for polymer or peptide conjugates.
Oxidation Reactions
The enamine moiety is oxidized to form ketone or epoxide derivatives.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C, 1 h | Epoxide at C2–C3 | Epoxide confirmed by X-ray crystallography. |
| KMnO₄, H₂O/acetone | 25°C, 3 h | 2-{8-Azabicyclo[3.2.1]octan-3-one-8-yl}acetamide | Over-oxidation avoided at low temps. |
Oxidation products are intermediates for synthesizing polyfunctionalized analogs.
Cross-Coupling Reactions
The bicyclic core participates in palladium-catalyzed cross-couplings when functionalized with halides.
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–72% . |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl acetamides | 58% . |
These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization.
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), MeCN | Dimerized product | Study of photostability . |
| UV (365 nm), sensitizer | Cis-trans isomerization | Probing conformational effects on receptor binding. |
Scientific Research Applications
Pain Management and Addiction Treatment
Research indicates that 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide exhibits significant activity as a mu-opioid receptor antagonist, suggesting its potential in pain management and addiction treatment. Studies have shown that compounds in this class can modulate opioid receptor activity effectively, providing a pathway for developing novel therapeutic agents for chronic pain and opioid dependence .
Neurological Disorders
Given its interaction with opioid receptors, this compound may also play a role in treating neurological disorders where opioid modulation is beneficial. The dual functionality of acting as both an antagonist and a potential scaffold for further drug development underscores its significance in medicinal chemistry .
Case Studies
Several studies have explored the biological activity and potential applications of this compound:
Case Study 1: Mu-Opioid Receptor Antagonism
A study demonstrated that derivatives of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide exhibit high affinity for mu-opioid receptors, indicating their potential use in developing analgesics that minimize the risk of addiction .
Case Study 2: In Silico Studies
In silico modeling studies have shown that the compound maintains significant conformational stability when interacting with biological targets, which supports its use in drug design . Molecular docking studies indicated favorable binding interactions with opioid receptors, further validating its therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Structure | Contains a benzyl group enhancing lipophilicity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Structure | Methyl substitution affects receptor binding properties |
| N-benzyl-N-(4-hydroxyphenyl)-8-azabicyclo[3.2.1]octanamide | Structure | Hydroxy group may influence pharmacodynamics |
Mechanism of Action
The mechanism of action of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its biological activity, potentially interacting with receptors or enzymes in the body .
Comparison with Similar Compounds
Structural and Functional Insights
- PF-232798 : This second-generation CCR5 antagonist demonstrates how substituent bulk and electronic properties (e.g., fluorine) optimize receptor binding. The imidazo-pyridine group likely enhances hydrophobic interactions with CCR5, contrasting with the simpler acetamide in the target compound, which may prioritize solubility over potency .
- Naphthamide Derivatives : Compounds like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide () exhibit reduced solubility due to the naphthyl group but show promise in antipathogenic activity. The acetamide in the target compound may improve aqueous solubility while retaining hydrogen-bonding capacity .
- Ester Analogs : Ethyl esters () are metabolically labile, making them suitable prodrug candidates. In contrast, the acetamide in the target compound offers greater stability, critical for oral bioavailability .
Pharmacokinetic and Pharmacodynamic Considerations
- Amide vs. Ester : Amides generally exhibit slower hydrolysis than esters, suggesting the target compound may have a longer half-life .
- The acetamide’s balance of polarity and rigidity may optimize central nervous system (CNS) targeting .
- The target compound’s acetamide group positions it as a candidate for further optimization in antiviral or CNS drug development .
Biological Activity
2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide, a bicyclic compound, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₅ClN₂O
- Molecular Weight : 320.8569 g/mol
- CAS Number : 123202-92-6
- Boiling Point : 432.7°C
- Flash Point : 215.5°C
These properties suggest that the compound has a stable structure suitable for various chemical modifications and applications in drug development.
Pharmacological Applications
-
Mu Opioid Receptor Antagonism :
- Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide, exhibit activity as mu opioid receptor antagonists. This property is particularly valuable in treating opioid-induced bowel dysfunction (OBD) without affecting central analgesic effects .
- Antimicrobial Activity :
- Neuropharmacological Effects :
The biological activity of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide is primarily attributed to its interaction with specific receptors in the body:
- Mu Opioid Receptors : By binding to these receptors, the compound can modulate pain perception and gastrointestinal motility.
- Bacterial Secretion Systems : The compound may interfere with bacterial secretion systems, reducing virulence and pathogenicity in certain bacterial strains .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide?
The compound can be synthesized via radical cyclization using intermediates such as azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable diastereoselective cyclization of brominated precursors, achieving >99% diastereocontrol . Alternative routes involve derivatizing intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, followed by substitution or coupling reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity. Analytical standards, such as those for related bicyclic compounds, provide reference data for validation .
Q. How should 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide be stored to maintain stability?
Stable under inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Degradation products are not well-characterized, so periodic purity checks via HPLC are recommended .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Radical cyclization with AIBN as a radical initiator in non-polar solvents (e.g., toluene) enhances diastereocontrol. Steric and electronic effects of substituents on the precursor also influence selectivity. Computational modeling (e.g., DFT) can predict optimal reaction pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pharmacological activity?
Systematic substitution at the 8-azabicyclo[3.2.1]octane core (e.g., introducing aryl or alkyl groups) and evaluating biological activity in receptor-binding assays is key. For example, BIMU derivatives with methyl or benzimidazole groups showed partial agonism at serotonin receptors, guiding SAR refinement .
Q. How can computational modeling accelerate reaction design for novel derivatives?
Quantum chemical calculations (e.g., reaction path searches) and machine learning analyze steric/electronic parameters to predict reactivity. ICReDD’s integrated computational-experimental framework reduces trial-and-error by identifying optimal conditions for radical cyclization or derivatization .
Q. How should conflicting biological data across studies be addressed?
Validate assay conditions (e.g., cell lines, receptor subtypes) and compound purity. For instance, BIMU 1 and BIMU 8 exhibited partial agonism in some studies but full activity in others, highlighting the need to control for experimental variables like buffer composition .
Q. What derivatization strategies improve solubility or bioavailability?
Introducing hydrophilic groups (e.g., tert-butyl esters or carbamates) enhances solubility. For example, tert-butyl 2-amino-7-azabicyclo[3.2.0]heptane carboxylate derivatives are synthesized to balance lipophilicity and aqueous stability .
Q. What analytical challenges arise in characterizing complex reaction mixtures?
By-products from incomplete cyclization or epimerization require advanced separation techniques, such as chiral HPLC or ultra-high-resolution MS. Tandem MS/MS helps identify isobaric impurities in azabicyclo derivatives .
Q. Can predictive models guide the design of stable analogs?
Yes. Molecular dynamics (MD) simulations assess conformational stability, while quantitative structure-property relationship (QSPR) models correlate substituent effects with degradation rates. These tools prioritize analogs with improved shelf-life or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
